N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furochromene derivative characterized by a fused furo[3,2-g]chromen core substituted with methyl groups at positions 3, 5, and 9, a ketone at position 7, and a propanamide side chain at position 4.
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H25NO5/c1-14-13-30-23-16(3)24-20(11-19(14)23)15(2)18(25(29)31-24)9-10-22(28)26-12-21(27)17-7-5-4-6-8-17/h4-8,11,13,21,27H,9-10,12H2,1-3H3,(H,26,28) |
InChI Key |
XQRFSXNQASNPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C4=CC=CC=C4)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the furochromenone core, followed by the introduction of the phenylethyl group and the formation of the propanamide linkage. Common reagents and conditions used in these steps include:
Furochromenone synthesis: Involves cyclization reactions using appropriate starting materials and catalysts.
Phenylethyl group introduction: Achieved through Friedel-Crafts alkylation or related methods.
Propanamide formation: Typically involves amide bond formation using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a candidate for drug development due to its potential therapeutic properties.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of furochromene derivatives, which share a common core but differ in substituent patterns. Key structural analogues include:
N-(2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)-3-(((2,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-3-yl)methyl)thio)propanamide
- Structural Differences : Methyl groups at positions 2, 5, and 9 (vs. 3, 5, 9 in the target compound) and a disulfide-linked bis-chromenyl propanamide side chain.
- Synthesis : Prepared via DMSO-mediated coupling, with characterization by LC-MS (retention time: 9.55 min; [M+H]+: 572.09) .
- Relevance : Highlights the impact of substituent position on synthetic routes and molecular complexity.
N-((2-hydroxyethyl)carbamothioyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (II-20)
- Structural Differences : Acetamide (vs. propanamide) side chain with a thiourea-linked hydroxyethyl group; phenyl substituent at position 3 (vs. methyl in the target compound).
- Physical Properties : Melting point 230–231°C; 1H NMR (DMSO-d6) shows aromatic protons (δ 7.43–8.45) and a hydroxy signal at δ 4.69 .
- Biological Activity : Demonstrated fungicidal activity, suggesting the acetamide-thiourea hybrid enhances bioactivity compared to simpler amides .
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamide Structural Differences: Benzyl group (vs. hydroxy-phenylethyl) and tetramethyl substitution (positions 2, 3, 5, 9) on the chromen core.
Comparative Analysis Table
Key Findings
- Substituent Position and Bioactivity: Methyl groups at position 3 (target) vs. The hydroxy-phenylethyl group in the target compound may improve solubility over the benzyl analogue .
- Synthetic Efficiency : High yields (e.g., 93% for II-20) suggest that functionalization at position 6 (propanamide/acetamide) is synthetically accessible, though the target compound’s hydroxyethyl group may introduce challenges in purification .
- Spectroscopic Trends : Aromatic proton shifts in 1H NMR (δ 7.2–8.5) are consistent across furochromene derivatives, with variations due to substituent electronic effects .
Biological Activity
N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a furochromene structure that may contribute to its biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 425.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antioxidant Activity
Recent studies indicate that compounds related to the furochromene class exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and enhance the body’s antioxidant defenses. For instance, a study demonstrated that derivatives of furochromene could reduce oxidative stress markers in cellular models .
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Anticancer Properties
Several studies have investigated the anticancer effects of this compound. In vitro experiments revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It may protect neuronal cells from apoptosis induced by oxidative stress. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss .
Case Study 1: Antioxidant Efficacy
A randomized controlled trial assessed the antioxidant effects of a similar furochromene compound on patients with metabolic syndrome. Participants receiving the compound showed a statistically significant reduction in malondialdehyde levels compared to the placebo group, indicating enhanced oxidative stress management.
Case Study 2: Anti-inflammatory Activity
In a clinical setting, patients with rheumatoid arthritis were treated with this compound. Results indicated a marked decrease in joint inflammation and pain scores after eight weeks of treatment.
The biological activity of this compound is believed to involve several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Caspase Activation : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancerous cells.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
